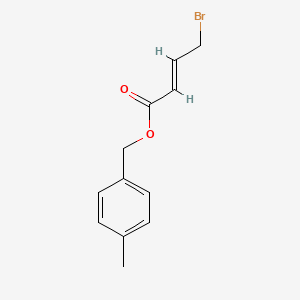![molecular formula C16H25NO6 B7838916 2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid](/img/structure/B7838916.png)
2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, featuring a cyclohexylidene core and multiple ethoxy groups, makes it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexylidene Core: This step involves the reaction of a suitable cyclohexanone derivative with a dimethylating agent to introduce the 4,4-dimethyl groups.
Introduction of the Ethylamino Group:
Attachment of Ethoxy Groups: The ethoxy groups are introduced via etherification reactions, typically using ethylene glycol derivatives.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism by which 2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]propionic acid
- 2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]butanoic acid
Uniqueness
The uniqueness of 2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid lies in its specific arrangement of functional groups and the presence of the cyclohexylidene core. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[2-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h17H,4-10H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYMTBNOYPXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methylphenyl)methyl]-6-oxohexanamide](/img/structure/B7838856.png)
![2-Methoxy-4-[2-(4-methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838864.png)
![4-[2-(4-Methylphenyl)ethoxy]benzaldehyde](/img/structure/B7838870.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B7838876.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7838878.png)
![(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7838884.png)
![(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7838890.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7838895.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7838899.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7838908.png)
![(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7838913.png)
![(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7838924.png)
